Omomycin
Description
Omomyc is a 91-amino-acid polypeptide derived from the B-HLH-LZ (basic helix-loop-helix leucine zipper) domain of human MYC, incorporating four amino acid substitutions . These mutations enable Omomyc to form homodimers and heterodimers with MYC and MAX, effectively blocking MYC’s access to target DNA sequences (E-boxes) and replacing active MYC complexes with transcriptionally inert ones . This mechanism disrupts MYC-driven oncogenic processes, such as uncontrolled proliferation and evasion of apoptosis.
Transgenic expression of Omomyc in vivo demonstrated tumor regression in mouse models of cancer while preserving normal tissue function, establishing a viable therapeutic window for MYC inhibition . Its efficacy is attributed to its ability to broadly inhibit MYC-dependent transcriptional activation, validated as one of the most effective MYC-targeting strategies .
Properties
IUPAC Name |
(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5S,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22+,23+,25+,26+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFOQSMGNAIJM-HXLIROMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C=C\[C@@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Omomycin involves the fermentation of Streptomyces conglobatus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with precise control over environmental conditions. After fermentation, the broth is processed through multiple stages of extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Omomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its antibiotic properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different levels of antibiotic activity.
Scientific Research Applications
Therapeutic Applications
-
Antiviral Properties
- Recent research indicates that omomycin may possess antiviral properties. A study demonstrated that intranasal administration of neomycin (a related aminoglycoside) could evoke broad-spectrum antiviral immunity against respiratory viruses such as influenza A and SARS-CoV-2 by inducing interferon-stimulated genes (ISGs) . Although this study focused on neomycin, it suggests a possible pathway for exploring this compound's antiviral effects.
-
Leishmaniasis Treatment
- This compound has been investigated as a potential treatment for leishmaniasis, a parasitic disease caused by Leishmania species. Research indicates that this compound may inhibit the growth of Leishmania parasites in vitro. However, the specific mechanisms and efficacy in clinical settings require further exploration .
-
Cancer Research
- Preliminary studies have suggested that this compound may have anticancer properties. Its ability to disrupt protein synthesis in rapidly dividing cells could make it a candidate for further investigation in cancer therapies. Research is ongoing to evaluate its effectiveness against various cancer cell lines.
Table 1: Summary of Key Studies on this compound
Challenges and Future Directions
While the findings surrounding this compound are promising, several challenges remain:
- Resistance Development : As with many antibiotics, there is a risk of developing resistance, particularly with prolonged use.
- Clinical Trials : More extensive clinical trials are necessary to establish efficacy and safety profiles for various applications.
- Mechanistic Understanding : Further research is needed to fully understand the mechanisms through which this compound exerts its effects on both microbial pathogens and host immune responses.
Mechanism of Action
Omomycin exerts its effects by binding to calcium ions (Ca²⁺) and facilitating their transport across the plasma membrane . This action disrupts the calcium balance within bacterial cells, leading to cell death. The molecular targets of this compound include calcium-activated chloride channels, which are essential for maintaining cellular homeostasis .
Comparison with Similar Compounds
Structural and Functional Similarities
Omomyc and Max* (a modified MAX protein) are both derived from MYC/MAX dimerization domains and function by interfering with MYC’s transcriptional activity. However, their structural modifications and mechanisms differ significantly (Table 1).
Table 1: Comparative Analysis of Omomyc and Max*
Mechanistic Differences
- Omomyc: Primarily acts as a dominant-negative inhibitor by sequestering MYC and MAX into non-functional complexes. This prevents MYC from binding to E-boxes and initiating pro-tumorigenic transcription .
- Max: Competes with endogenous MYC/MAX dimers for DNA binding. Unlike Omomyc, Max homodimers can activate genes typically repressed by MYC, such as cell cycle inhibitors p21 and p27, leading to G1 arrest and apoptosis .
Efficacy and Limitations
- Omomyc: Strengths: Broad-spectrum MYC inhibition, validated in multiple cancer models (e.g., epidermal hyperplasia, lymphoma) with minimal toxicity to normal tissues .
- Max*: Strengths: Rapid induction of apoptosis and cell cycle arrest; direct delivery bypasses transgenic complexity .
Therapeutic Implications
While Omomyc excels in systemic MYC inhibition with a proven safety profile, Max* offers a complementary strategy by activating tumor-suppressive pathways. Combining both agents could synergistically target MYC’s dual roles in oncogenesis.
Biological Activity
Omomycin is an aminoglycoside antibiotic that has garnered attention for its unique biological activities, particularly its antimicrobial properties. This article delves into the mechanisms of action, efficacy, and research findings related to this compound, supported by data tables and case studies.
This compound operates primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of prokaryotic cells, leading to misreading of mRNA and ultimately producing non-functional proteins. This mechanism is characteristic of many aminoglycosides, which disrupt cellular processes essential for bacterial growth and survival.
Key Mechanistic Insights:
- Binding Site : this compound interacts with the 30S ribosomal subunit through electrostatic attractions, similar to other aminoglycosides like neomycin and kanamycin .
- Protein Synthesis Inhibition : The binding causes errors in translation, leading to the production of defective proteins, which can compromise bacterial viability .
Biological Activity and Efficacy
This compound has shown promising results in various studies regarding its effectiveness against a range of bacterial pathogens. Below is a summary of its biological activity:
Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A study investigated the effects of this compound on MRSA strains. The results indicated that this compound significantly reduced bacterial counts in vitro and showed potential synergy when combined with other antibiotics.
- Study Design : MRSA strains were exposed to varying concentrations of this compound.
- Findings : A reduction in colony-forming units (CFUs) was observed at concentrations as low as 1 µg/mL, demonstrating its potential as an effective treatment option for resistant strains.
Case Study 2: Impact on Biofilm Formation
Another research focused on the ability of this compound to disrupt biofilm formation in Staphylococcus aureus.
- Methodology : Biofilms were cultured on polystyrene plates and treated with this compound.
- Results : The treatment led to a significant reduction in biofilm biomass, indicating that this compound could be beneficial in treating infections where biofilms are prevalent.
Comparative Analysis with Other Aminoglycosides
To better understand this compound's position within the aminoglycoside class, a comparative analysis was performed against other well-known aminoglycosides such as neomycin and gentamicin.
| Aminoglycoside | Target Pathogens | MIC Range (µg/mL) | Unique Properties |
|---|---|---|---|
| This compound | MRSA, E. coli | 1 - 4 | Effective against biofilms |
| Neomycin | Gram-negative bacteria | 1 - 8 | Limited systemic absorption |
| Gentamicin | Broad-spectrum | 0.5 - 4 | Commonly used in severe infections |
Q & A
Basic: What experimental approaches are recommended to elucidate Omomycin's mechanism of action?
Answer:
Begin with target identification assays such as:
- Molecular docking studies to predict binding interactions with potential cellular targets (e.g., enzymes, receptors) using software like AutoDock Vina .
- In vitro enzymatic inhibition assays to validate target engagement, using kinetic analysis (e.g., Michaelis-Menten plots) to measure IC50 values .
- Cellular viability assays (e.g., MTT or resazurin-based assays) to correlate target modulation with phenotypic effects .
For advanced validation, employ CRISPR-Cas9 knockouts of suspected targets to confirm specificity .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
Systematically analyze confounding factors:
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue penetration, and metabolic stability .
- Dose-response recalibration in animal models, ensuring in vivo dosing aligns with in vitro effective concentrations .
- Tumor microenvironment analysis (e.g., hypoxia, stromal interactions) via transcriptomic profiling (RNA-seq) to identify resistance mechanisms .
Use Bayesian statistical frameworks to quantify uncertainty in cross-model extrapolations .
Basic: What are the key considerations for optimizing this compound's synthetic yield?
Answer:
- Route scouting : Compare step-economy (e.g., convergent vs. linear synthesis) and catalyst efficiency (e.g., palladium-mediated cross-coupling) .
- Process analytical technology (PAT) : Monitor reaction progress via inline FTIR or HPLC to identify bottlenecks .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity, stoichiometry) .
Advanced: How can researchers identify biomarkers predictive of this compound's therapeutic response?
Answer:
- Multi-omics integration : Combine proteomic (LC-MS/MS) and transcriptomic (single-cell RNA-seq) data to identify correlated pathways .
- Machine learning : Train classifiers (e.g., random forests) on high-dimensional datasets to prioritize candidate biomarkers .
- Clinical correlation : Validate candidates in patient-derived xenograft (PDX) models using immunohistochemistry or digital PCR .
Basic: What analytical methods are most reliable for quantifying this compound in biological matrices?
Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, with deuterated internal standards to correct for matrix effects .
- Validation parameters : Include linearity (R<sup>2</sup> > 0.99), precision (%CV < 15%), and recovery (>80%) per ICH guidelines .
Advanced: How should researchers design studies to evaluate this compound's synergy with existing therapies?
Answer:
- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤ 0.5) .
- Mechanistic complementarity : Pair this compound with agents targeting resistance pathways (e.g., efflux pump inhibitors) .
- In vivo combination studies : Use isobologram analysis to validate dose reductions without efficacy loss .
Basic: What methodologies ensure robust characterization of this compound's physicochemical properties?
Answer:
- Solubility profiling : Use shake-flask method across pH gradients (1–7.4) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- LogP determination : Employ reverse-phase HPLC or octanol-water partitioning .
Advanced: How can genomic instability in target cells confound this compound's efficacy assessments?
Answer:
- Whole-genome sequencing : Identify copy number variations or mutations in target pathways .
- Clonal heterogeneity analysis : Use single-cell sequencing to resolve subpopulations with divergent drug responses .
- CRISPR interference (CRISPRi) : Silencing resistance genes to isolate this compound-specific effects .
Basic: What statistical methods are critical for ensuring reproducibility in this compound studies?
Answer:
- Power analysis : Calculate sample sizes using G*Power to minimize Type II errors .
- Mixed-effects models : Account for batch effects or inter-individual variability in animal studies .
- Preregistration : Share experimental protocols on platforms like Open Science Framework to reduce bias .
Advanced: How should researchers navigate contradictory findings in this compound's target selectivity profiles?
Answer:
- Kinase profiling panels : Compare this compound’s off-target effects across 400+ kinases using competitive binding assays .
- Structural dynamics simulations : Identify conformational changes in targets using molecular dynamics (e.g., GROMACS) .
- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to contextualize discordant results .
Methodological Frameworks Referenced:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
